molecular formula C26H19ClN2O5 B2914011 N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide CAS No. 902292-94-8

N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide

Cat. No. B2914011
CAS RN: 902292-94-8
M. Wt: 474.9
InChI Key: DAYZAVVRBTYZJV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide is a useful research compound. Its molecular formula is C26H19ClN2O5 and its molecular weight is 474.9. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into structurally similar compounds has focused on understanding their crystalline forms and interactions. For example, studies on amide-containing isoquinoline derivatives have explored their ability to form gels or crystalline solids upon treatment with mineral acids, highlighting the significance of structural aspects in determining physical properties and potential applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Catalysis

The synthesis of related compounds involves innovative reactions and catalysts, offering pathways to novel materials with potential applications in drug development and materials science. For instance, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction showcases the role of these compounds in catalysis (Facchetti et al., 2016).

Therapeutic Potential

Certain quinoline derivatives have been evaluated for their therapeutic efficacy, such as in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008). This suggests potential research applications of similar compounds in the development of antiviral agents.

Antihistaminic Activity

Compounds with related structures have been synthesized and screened for H1-antihistaminic activity, providing a basis for the development of new therapeutic agents with minimized sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticonvulsant Activity

Research into benzylsubstituted derivatives of quinazolin-3-yl acetamides for their affinity to GABAergic targets and subsequent anticonvulsant activity estimation underscores the pharmaceutical applications of these compounds (El Kayal et al., 2022).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(13-24(30)28-18-8-6-17(27)7-9-18)21-11-23-22(33-14-34-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYZAVVRBTYZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide

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